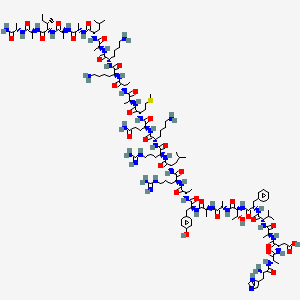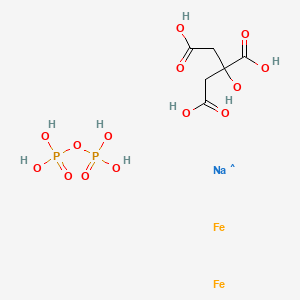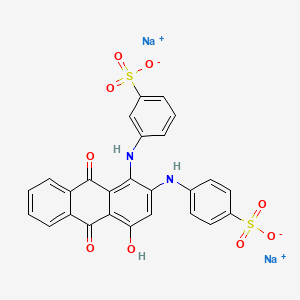
Alizarin blue black B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alizarin blue black B: is a synthetic dye belonging to the anthraquinone family. It is also known as Mordant Black 13 and has the chemical formula C26H16N2Na2O9S2. This compound is widely used in various scientific and industrial applications due to its unique chemical properties and ability to bind with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alizarin blue black B is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically starts with the sulfonation of anthraquinone, followed by the introduction of amino groups. The final product is obtained through a series of purification steps to ensure high purity and quality.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled. The process includes the use of high temperatures and pressures, along with specific catalysts to enhance the reaction efficiency. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Alizarin blue black B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones.
Scientific Research Applications
Chemistry: Alizarin blue black B is used as a pH indicator and a complexometric indicator in various titration methods. It is also employed in the synthesis of other organic compounds due to its reactivity.
Biology: In biological research, this compound is used for staining tissues and cells. It binds to calcium deposits, making it useful in studying bone and cartilage formation.
Medicine: The compound is used in histological studies to stain tissues, aiding in the diagnosis of various medical conditions. It is also explored for its potential therapeutic properties.
Industry: this compound is used in the textile industry for dyeing fabrics. Its ability to form stable complexes with metals makes it useful in various industrial processes, including metal detection and separation.
Mechanism of Action
Molecular Targets and Pathways: Alizarin blue black B exerts its effects by binding to metal ions, forming stable complexes. This binding is facilitated by the presence of sulfonate and amino groups in its structure. The compound interacts with various molecular targets, including enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.
Mordant Black 11: A similar dye with slightly different chemical properties.
Alcian Blue: Used for staining acidic polysaccharides in tissues.
Uniqueness: Alizarin blue black B is unique due to its specific binding properties and stability. Its ability to form complexes with a wide range of metal ions makes it versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H16N2Na2O9S2 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
disodium;3-[[4-hydroxy-9,10-dioxo-2-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-21-13-20(27-14-8-10-16(11-9-14)38(32,33)34)24(28-15-4-3-5-17(12-15)39(35,36)37)23-22(21)25(30)18-6-1-2-7-19(18)26(23)31;;/h1-13,27-29H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
SNWKSPIFHCTHRU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)NC4=CC(=CC=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
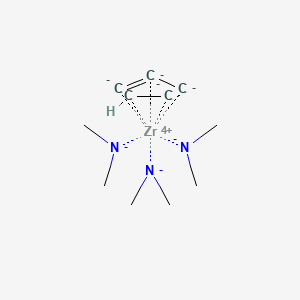
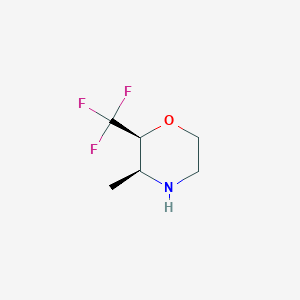
![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
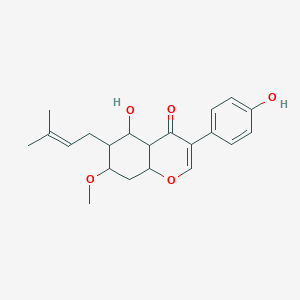

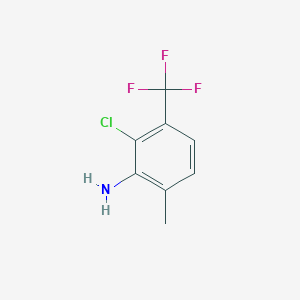
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

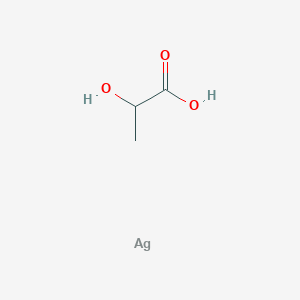
![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
